molecular formula C11H7ClO2S B408354 4-chlorophenyl thiophene-2-carboxylate CAS No. 3441-41-6

4-chlorophenyl thiophene-2-carboxylate

Cat. No.: B408354
CAS No.: 3441-41-6
M. Wt: 238.69g/mol
InChI Key: RHDSCYYKAZNOCO-UHFFFAOYSA-N
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Description

4-chlorophenyl thiophene-2-carboxylate is an organic compound with the molecular formula C₁₁H₇ClO₂S and a molecular weight of 238.69 g/mol . This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a chlorophenyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chlorophenyl thiophene-2-carboxylate can be synthesized through the esterification of 2-thiophenecarboxylic acid with 4-chlorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction typically occurs under anhydrous conditions and at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the esterification process mentioned above, scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted thiophenecarboxylic acid esters.

    Oxidation Reactions: Products include thiophene sulfoxides or sulfones.

    Reduction Reactions: Products include thiophenecarboxylic alcohols.

Scientific Research Applications

4-chlorophenyl thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorophenyl thiophene-2-carboxylate is unique due to the presence of the chlorophenyl ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

4-Chlorophenyl thiophene-2-carboxylate is a compound that has garnered attention in various fields of biological research due to its promising biological activities, particularly in antimicrobial and anticancer applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits significant interactions with various biomolecules, influencing several biochemical pathways. Research indicates that thiophene derivatives, including this compound, possess antimicrobial properties by inhibiting the growth of specific microbial species. For instance, studies have shown that these compounds can disrupt microbial enzyme functions, leading to their antimicrobial effects .

Cellular Effects

The compound influences numerous cellular processes:

  • Cell Signaling : It modulates key signaling pathways that affect cellular metabolism and gene expression.
  • Cellular Excitability : Thiophene derivatives can impact voltage-gated sodium channels, altering cellular excitability and signaling pathways.
  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has been shown to inhibit tubulin polymerization with an IC50 value comparable to established anticancer agents like CA-4 .

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves several critical interactions:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting normal cellular functions. This is particularly evident in its ability to inhibit microbial enzymes, contributing to its antimicrobial properties.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells through the modulation of microtubule dynamics and disruption of normal cellular processes .

Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The results indicated significant cytotoxicity with varying IC50 values across different cell lines, suggesting a strong potential for this compound as an anticancer agent .

Cell LineIC50 Value (µM)
MCF-70.140
NCI-H4600.160
SF-2680.150

Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was evaluated against multi-drug resistant strains of bacteria. The results showed promising antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth compared to standard antibiotics.

Bacterial StrainMIC Value (mg/mL)
XDR Salmonella Typhi3.125
E. coli6.250

Properties

IUPAC Name

(4-chlorophenyl) thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDSCYYKAZNOCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The provided research mentions "phenylthiophene-2-carboxylate compounds" as potential anticancer agents. Could you elaborate on how CPTC, as a specific example of this class, interacts with its biological target and what downstream effects this interaction might have?

A1: The research focuses on the structural and computational analysis of CPTC []. It highlights that CPTC demonstrates binding potential with protein tyrosine phosphatase (PTP) through molecular docking studies []. PTPs are enzymes involved in various cellular processes, including growth and proliferation. Dysregulation of PTP activity is implicated in cancer development. While the specific downstream effects of CPTC binding to PTPs aren't explicitly detailed in this study, it suggests that CPTC could modulate PTP activity, potentially inhibiting cancer cell growth and proliferation. Further experimental validation is needed to confirm this hypothesis and elucidate the precise mechanisms of action.

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